Isoprenaline sulphate
Overview
Description
Isoproterenol, also known as Isoprenaline, is a non-selective beta adrenergic receptor agonist . It is used to treat certain types of abnormal heartbeats, heart failure (weak heart), and shock .
Synthesis Analysis
Isoprenaline, structurally related to adrenaline, was prepared as one of the first synthetic sympathomimetic amines . It acts almost exclusively on β-adrenergic receptors . A patent suggests a preparation method for Isoproterenol sulfate, involving drying at a temperature of 25-40°C for 2-5 hours .
Molecular Structure Analysis
The molecular formula of Isoproterenol sulfate dihydrate is C22H40N2O12S . The average mass is 520.594 Da and the mono-isotopic mass is 520.209045 Da .
Chemical Reactions Analysis
Isoproterenol is a non-selective β-blocking agonist that is commonly used in the treatment of bradycardia and heart block . It exerts its therapeutic effects by stimulating β-adrenergic receptors, leading to increased heart rate and improved cardiac function .
Physical and Chemical Properties Analysis
The molecular formula of Isoproterenol sulfate dihydrate is C22H40N2O12S . The average mass is 556.63 and the mono-isotopic mass is 520.209045 Da .
Scientific Research Applications
Beta-Adrenergic Receptors in Asthma
Isoproterenol sulfate has been utilized in studies investigating the functionality of bronchial muscular beta-adrenergic receptors in asthmatic patients. Research has shown that isoproterenol can effectively induce bronchodilation without causing resistance in bronchial beta-adrenergic receptors, even during prolonged treatment with oral and inhaled therapy (Svedmyr, Larsson, & Thiringer, 1976).
Cardiac Conduction System
Investigations into the effects of Isoproterenol on the cardiac conduction system have revealed its application in facilitating AV nodal conduction and potentiating the induction of supraventricular arrhythmias. This has significant implications for understanding and managing arrhythmias (Cossu et al., 1997).
Cardiomyopathy and Cardioprotection
Studies have used Isoproterenol to induce cardiomegaly in rats, providing a model for investigating cardiac enlargement and associated pathologies. This research has contributed to understanding the mechanisms behind cardiomyopathy and potential therapeutic interventions (Stanton, Brenner, & Mayfield, 1969). Furthermore, the cardioprotective role of various agents against isoproterenol-induced cardiac toxicity has been explored, highlighting potential treatments for cardiac injuries (Jain, Mahajan, Shinde, & Surana, 2018).
Antioxidant Mechanisms
Research on the protective effects of melatonin against isoproterenol-induced myocardial injury emphasizes the antioxidative mechanisms that can mitigate cardiac damage. This has implications for the development of antioxidative therapies for heart diseases (Mukherjee et al., 2010).
Metabolic and Molecular Effects
Isoproterenol has been used to study its metabolic effects on the body, including its impact on lipid metabolism and the expression of cardiac enzymes. This research aids in understanding the metabolic pathways influenced by beta-adrenergic stimulation and their role in cardiac health and disease (Dhivya et al., 2017).
Respiratory and Cardiovascular Research
Isoproterenol sulfate's effects on small airways in asymptomatic asthmatic patients have been studied to assess its impact on lung function. This research provides insights into the treatment and management of asthma and other respiratory conditions (Rubin, Schey, & Bruderman, 1974). Additionally, its role in modulating respiratory chain complex I activity and lowering cellular reactive oxygen species has been explored for therapeutic potential in mitochondrial and oxidative stress-related diseases (De Rasmo et al., 2011).
Mechanism of Action
Isoprenaline sulphate, also known as Isoproterenol sulfate anhydrous or Isoproterenol sulfate, is a non-selective beta-adrenergic agonist . It has a wide range of applications in the medical field, particularly in treating heart-related conditions and bronchospasm during anesthesia .
Target of Action
Isoprenaline primarily targets beta-1 and beta-2 adrenergic receptors . These receptors play a crucial role in regulating heart rate, cardiac contractility, and bronchial muscle tone .
Mode of Action
Upon binding to its targets, Isoprenaline activates the alpha subunit of G-protein coupled receptors, causing it to exchange GMP for GTP . This activation allows the alpha subunit to dissociate from the beta and gamma subunits . The result is an increase in intracellular calcium in cardiac myocytes, leading to positive inotropic, lusitropic, chronotropic, and dromotropic effects .
Biochemical Pathways
The activation of beta-1 adrenergic receptors by Isoprenaline leads to an increase in intracellular calcium in cardiac myocytes . This increase in calcium has several downstream effects, including increased heart rate and cardiac contractility . Beta-1 activation also activates the Renin-Angiotensin-Aldosterone System (RAAS) in the kidney .
Pharmacokinetics
Isoprenaline has a short duration of action as it is rapidly cleared . It is metabolized primarily in the liver and other tissues by the enzyme catechol-O-methyltransferase (COMT) to the 3-O-methyl isoproterenol metabolite, which is subsequently conjugated with sulfate . The primary route of excretion for Isoprenaline is renal .
Result of Action
The activation of beta-adrenergic receptors by Isoprenaline leads to several physiological effects. These include an increase in heart rate and cardiac contractility, dilation of bronchi, and a decrease in diastolic blood pressure by lowering peripheral vascular resistance . These effects make Isoprenaline effective in treating conditions such as heart block, Adams-Stokes attacks, and bronchospasm during anesthesia .
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Isoproterenol sulfate . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Isoprenaline Sulphate interacts with beta-1 and beta-2 adrenergic receptors, causing the alpha subunit of G-protein coupled receptors to exchange GMP for GTP . This activates the alpha subunit, allowing it to dissociate from the beta and gamma subunits . The dissociation of the alpha subunit activates adenylate cyclase, converting ATP to cyclic AMP . Cyclic AMP then activates protein kinase A (PKA), which phosphorylates cardiac L-type calcium channels such as Ca v 1.2 .
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes. It increases cardiac output by increasing the heart rate and cardiac contractility . It also decreases diastolic blood pressure by lowering peripheral vascular resistance . In addition, it has been found to stimulate insulin secretion, thus increasing the risk of hypokalaemia .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a non-selective beta adrenergic receptor agonist, causing the alpha subunit of G-protein coupled receptors to exchange GMP for GTP . This leads to the activation of adenylate cyclase, conversion of ATP to cyclic AMP, and activation of protein kinase A (PKA), which phosphorylates cardiac L-type calcium channels .
Temporal Effects in Laboratory Settings
This compound has an immediate onset of action and its half-life is 2.5-5 minutes
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Low doses of this compound (0.3 to 6 mg/kg) have been shown to induce cardiac hypertrophy accompanied by fibrosis and necrosis of the tissue .
Metabolic Pathways
This compound is predominantly metabolized to glucuronide conjugates . It can also be O-methylated by catechol O-methyltransferase to the metabolite 3-O-methylisoprenaline, which can further be glucuronidated .
Properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H17NO3.H2O4S.2H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQPTVCVZLUXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976254 | |
Record name | Isoproterenol sulfate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6078-56-4, 299-95-6 | |
Record name | Isoproterenol sulfate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoproterenol sulfate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoprenaline sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isoprenalinsulfat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROTERENOL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925FX3X776 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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